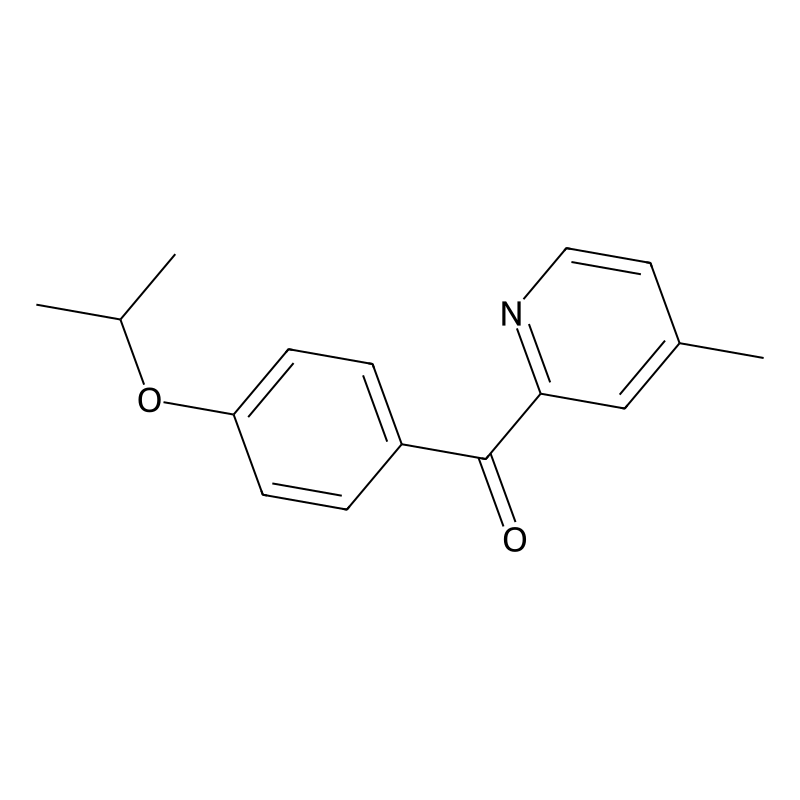

2-(4-Isopropoxybenzoyl)-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

Field: Synthetic Organic Chemistry

Methods: Techniques such as nucleophilic substitution reactions are employed to introduce various functional groups into the molecule.

Results: The synthesis of diversely substituted oxadiazoles has been achieved, which are explored for their potential as anti-infective agents .

2-(4-Isopropoxybenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Its structure features a pyridine ring substituted with a methyl group at the 4-position and an isopropoxybenzoyl group at the 2-position. This unique combination of substituents contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: 2-(4-Isopropoxybenzoyl)-4-methylpyridine can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents used.

- Reduction: Reduction reactions can convert the carbonyl group present in the benzoyl moiety into an alcohol.

- Electrophilic Substitution: The aromatic ring of the compound allows for electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and iron(III) chloride or aluminum chloride as catalysts for electrophilic substitutions.

Research into the biological activity of 2-(4-Isopropoxybenzoyl)-4-methylpyridine has indicated potential antimicrobial and anticancer properties. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in drug development. Studies have shown that it may inhibit certain enzymes or modulate receptor activities, which could lead to therapeutic applications.

The synthesis of 2-(4-Isopropoxybenzoyl)-4-methylpyridine can be achieved through several methods:

- Acylation Reaction: One common method involves the acylation of 4-methylpyridine with 4-isopropoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis.

- Alternative Synthetic Routes: Other methods may include variations in reaction conditions or different starting materials, which can affect yield and purity.

Industrial production may utilize continuous flow processes or solid acid catalysts to enhance efficiency.

2-(4-Isopropoxybenzoyl)-4-methylpyridine has several applications across different fields:

- Medicinal Chemistry: The compound is explored for its potential use in developing new drugs due to its unique chemical structure and biological activity.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Potential applications in developing dyes, pigments, and other industrial chemicals are also being investigated.

Interaction studies involving 2-(4-Isopropoxybenzoyl)-4-methylpyridine have focused on its mechanism of action at the molecular level. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Several compounds share structural similarities with 2-(4-Isopropoxybenzoyl)-4-methylpyridine:

- 2-(4-Methylbenzoyl)-4-methylpyridine

- 2-(4-Ethylbenzoyl)-4-methylpyridine

- 2-(4-Hexylbenzoyl)-4-methylpyridine

Uniqueness

The uniqueness of 2-(4-Isopropoxybenzoyl)-4-methylpyridine lies in its specific combination of functional groups: the isopropoxy group on the benzoyl moiety and the methyl group on the pyridine ring. This combination imparts distinct chemical and physical properties that differentiate it from similar compounds, making it valuable for targeted research and industrial applications.